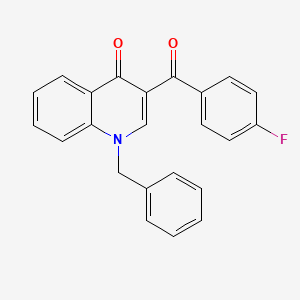![molecular formula C26H23NO3 B6509658 3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904451-42-9](/img/structure/B6509658.png)
3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a chemical compound that is used in a variety of scientific research applications. The compound is also known as 3,4-DMQ-1, and has been studied for its potential applications in medicine, biochemistry, and other areas of scientific study.
科学的研究の応用
3,4-DMQ-1 has been studied for its potential applications in medicine, biochemistry, and other areas of scientific study. In medicine, the compound has been studied for its potential anti-inflammatory and anti-cancer properties. In biochemistry, the compound has been studied for its potential to inhibit the activity of enzymes involved in the biosynthesis of fatty acids. Additionally, 3,4-DMQ-1 has been studied for its potential to inhibit the activity of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
作用機序
The exact mechanism of action of 3,4-DMQ-1 is still being studied. However, it is believed that the compound works by interfering with the activity of enzymes involved in the biosynthesis of fatty acids, as well as tyrosinase. Additionally, it is believed that the compound may also inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-DMQ-1 are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in animal models. Additionally, the compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, as well as tyrosinase. Furthermore, the compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the synthesis of prostaglandins.
実験室実験の利点と制限
The advantages of using 3,4-DMQ-1 in laboratory experiments include its availability, low cost, and low toxicity. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties in animal models. However, the compound has not been studied extensively in humans, and its effects on humans are not yet known. Additionally, the compound has not been tested for its potential toxicity in humans.
将来の方向性
The future directions for research on 3,4-DMQ-1 include further investigation of its potential anti-inflammatory and anti-cancer properties in humans, as well as its potential toxicity in humans. Additionally, further research is needed to determine the exact mechanism of action of the compound, as well as its potential interactions with other compounds. Finally, further research is needed to determine the most effective methods of synthesizing and administering the compound.
合成法
3,4-DMQ-1 is synthesized through a multi-step process. The first step involves the condensation of 3-methoxybenzaldehyde and 4-methylbenzaldehyde to form 3,4-dimethylbenzaldehyde. The second step involves the reaction of 3,4-dimethylbenzaldehyde with piperidine and acetic anhydride to form 3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one. The third step involves the hydrolysis of this compound to form 3,4-dimethylbenzoic acid and 3-methoxyphenylmethanol.
特性
IUPAC Name |
3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-11-12-20(13-18(17)2)25(28)23-16-27(15-19-7-6-8-21(14-19)30-3)24-10-5-4-9-22(24)26(23)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWISHRNLNVWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B6509590.png)
![5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509594.png)
![5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509598.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one](/img/structure/B6509606.png)
![1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B6509608.png)
![3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509612.png)
![8-(4-chlorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6509620.png)
![7-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B6509622.png)
![3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B6509628.png)
![8-benzoyl-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6509631.png)
![8-(3,4-dimethylbenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6509641.png)
![1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B6509647.png)
![3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509666.png)